molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride

Cat. No.: B2781472
CAS No.: 1463934-80-6
M. Wt: 145.59
InChI Key: UGKOYSCMKVHANS-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-3-carbonyl chloride is a bicyclic organic compound with the molecular formula C6H8ClNO It is a derivative of 3-azabicyclo[310]hexane, a structure that is often found in various biologically active molecules

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride, are often present in molecules capable of acting on various biological targets . These targets include serotonin, noradrenaline, and dopamine reuptake inhibitors . They also include protease inhibitors, which show antiviral properties .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It’s known that 3-abh derivatives can influence various pathways due to their interaction with different biological targets . For instance, they can affect the serotonin, noradrenaline, and dopamine pathways by inhibiting their reuptake .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31It’s known that 3-abh derivatives can have various effects, such as cytotoxicity, antitumor activity, and antiviral properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It’s known that the synthesis of 3-abh derivatives can be influenced by various factors, including the presence of an electron-donating group in the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,n-enynes and related reactions . This process can be catalyzed by transition metals, such as palladium or rhodium, under specific conditions. Another approach involves the intramolecular and intermolecular cyclopropanations . These reactions often require the use of diazo compounds or sulfur ylides as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Transition metal catalysts, such as palladium or rhodium, are often used in cycloaddition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include amides, esters, and larger bicyclic or polycyclic compounds. These products can have significant biological activity and potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its carbonyl chloride group, which provides distinct reactivity and potential for covalent modification of biological targets.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOYSCMKVHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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